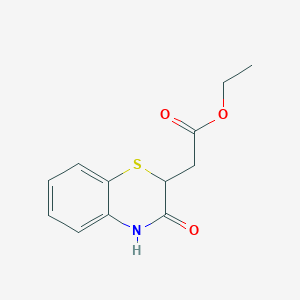Ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate
CAS No.: 82191-17-1
Cat. No.: VC3724151
Molecular Formula: C12H13NO3S
Molecular Weight: 251.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 82191-17-1 |
|---|---|
| Molecular Formula | C12H13NO3S |
| Molecular Weight | 251.3 g/mol |
| IUPAC Name | ethyl 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate |
| Standard InChI | InChI=1S/C12H13NO3S/c1-2-16-11(14)7-10-12(15)13-8-5-3-4-6-9(8)17-10/h3-6,10H,2,7H2,1H3,(H,13,15) |
| Standard InChI Key | RLTFSIFTPSJBLB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1C(=O)NC2=CC=CC=C2S1 |
| Canonical SMILES | CCOC(=O)CC1C(=O)NC2=CC=CC=C2S1 |
Introduction
Chemical Structure and Nomenclature
Molecular Structure
The chemical name follows IUPAC conventions: Ethyl 2-(3-oxo-3,4-dihydro-2H-benzo[b] thiazin-2-yl)acetate. The CAS registry number for this compound is 82191-17-1, which facilitates its identification in chemical databases .
Physicochemical Properties
Basic Properties
Ethyl 2-(3-oxo-benzo[b] thiazinyl)-acetate exhibits several notable physicochemical characteristics:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 251.30 g/mol | |
| Melting Point | Approx. 338 K | |
| Solubility | Soluble in ethanol |
These properties are critical for understanding the behavior of the compound under various experimental conditions.
Spectroscopic Data
Spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) are commonly employed to characterize ethyl 2-(3-oxo-benzo[b] thiazinyl)-acetate:
NMR Analysis:
The proton () and carbon () NMR spectra reveal characteristic peaks corresponding to the benzothiazine ring and ester groups.
IR Spectroscopy:
The IR spectrum shows absorption bands indicative of carbonyl stretching () at around , along with signals for , , and bonds.
Mass Spectrometry:
The mass spectrum confirms the molecular weight through the presence of a parent ion peak at .
Synthesis Methods
Laboratory Synthesis
Ethyl 2-(3-oxo-benzo[b] thiazinyl)-acetate can be synthesized using well-established organic reactions:
Step-by-Step Procedure:
A solution of potassium hydroxide () in water () is added to ethyl (3-oxo-benzo[b][1, thiazinyl)-acetate () dissolved in ethanol (). The reaction mixture is stirred at room temperature for , followed by acidification with hydrochloric acid (). Crystallization from dichloromethane yields pure crystals suitable for X-ray analysis .
Industrial Production
While industrial-scale synthesis methods are less documented for this specific compound, they typically involve optimizations for yield and purity. Reactions may be scaled up using automated reactors under controlled temperature and pressure conditions.
Biological Activities
Antibacterial Activity:
Ethyl derivatives exhibit inhibitory effects against Gram-positive and Gram-negative bacteria by interfering with cell wall synthesis .
Anticancer Properties:
Compounds containing benzothiazine scaffolds have shown cytotoxic activity against various cancer cell lines .
Anti-inflammatory Effects:
These molecules modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) .
Mechanistic Insights
The biological activity is largely attributed to the ability of benzothiazine derivatives to interact with proteins through hydrogen bonding and hydrophobic interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume